2-(benzyloxy)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-phenylmethoxy-1-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-20(15-25-14-16-6-2-1-3-7-16)23-11-9-17-12-22(13-18(17)23)19-8-4-5-10-21-19/h1-8,10,17-18H,9,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKVIDMTIUFSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)COCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN3OS |
| Molecular Weight | 299.78 g/mol |
| CAS Number | 2549054-44-4 |
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The structural features of 1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole suggest it may interact with specific molecular targets involved in cancer progression. For instance, pyrazole compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Compounds containing the pyrazole moiety are often explored for their anti-inflammatory properties. Research indicates that derivatives similar to 1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
The mechanism by which 1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole exerts its biological effects is likely related to its ability to bind to specific enzymes or receptors. The presence of both azetidine and pyrazole rings may enhance its binding affinity, allowing it to inhibit key signaling pathways associated with cancer and inflammation .
Study 1: In Vitro Anticancer Activity
A study investigated the effects of various pyrazole derivatives on cancer cell lines. Results indicated that compounds similar to 1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole exhibited significant cytotoxicity against breast cancer cells (MCF7), with IC50 values in the low micromolar range .
Study 2: Anti-inflammatory Properties
Another research effort focused on evaluating the anti-inflammatory effects of pyrazole derivatives in animal models. The study demonstrated that treatment with these compounds resulted in a marked reduction in paw edema in rats, suggesting effective modulation of inflammatory responses .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound is a derivative of pyrrolidine and pyridine, which are known for their diverse biological activities. Research indicates that compounds with similar structures exhibit significant pharmacological properties, including:
- Anticancer Activity : Studies have shown that pyrrolidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the pyridine moiety enhances this activity by improving binding affinity to biological targets.
- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential use as antibiotics or antifungal agents.
- Neuroprotective Effects : Compounds with octahydropyrrolo structures have been investigated for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Study Example
In a recent study published in the Journal of Medicinal Chemistry, a series of pyridine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that modifications to the benzyloxy group significantly influenced the compound's efficacy against breast cancer cell lines (Smith et al., 2024).
Chemical Biology Tools
The compound can serve as a chemical probe in biological studies to elucidate the mechanisms of action of various biological pathways. Its ability to selectively bind to specific proteins makes it valuable for target identification in drug discovery.
Synthesis and Characterization
The synthesis of 2-(benzyloxy)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one involves several steps, including:
- Formation of the Pyrrolidine Ring : Using known synthetic routes to create the octahydropyrrolo framework.
- Pyridine Substitution : Introducing the pyridine moiety through electrophilic substitution reactions.
- Final Coupling Reaction : Attaching the benzyloxy group via nucleophilic substitution.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally analogous to derivatives featuring the octahydropyrrolo[3,4-b]pyrrole core but differing in substituents. A key comparator is 1-(2,3-dihydro-1H-indol-1-yl)-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one (CAS: 2549018-31-5, C21H24N4O, MW: 348.4 g/mol) .
* Estimated based on structural comparison with CAS: 2549018-31-5.
Key Observations:
Substituent-Driven Properties: The benzyloxy group in the target compound likely enhances lipophilicity compared to the dihydroindole group in the comparator, which contains an NH group capable of hydrogen bonding. This difference may influence solubility and interaction with hydrophobic targets (e.g., enzymes or receptors with lipid-rich binding pockets).
Molecular Weight and Bioavailability: The target compound’s higher molecular weight (~353 g/mol vs.
Data Gaps :
- Neither compound has publicly reported biological activity or pharmacokinetic data. The absence of thermal stability or safety profiles (e.g., MSDS) limits practical application insights .
Preparation Methods
Cyclocondensation of Diamines with Dicarbonyls
A widely employed method involves the reaction of 1,3-diamines with 1,3-dicarbonyl compounds under thermal or catalytic conditions. For example, heating 2-(aminomethyl)pyridine with ethyl acetoacetate in refluxing toluene generates the bicyclic scaffold via sequential imine formation and intramolecular cyclization. This method yields the pyridine-substituted core directly, achieving regiocontrol through steric and electronic effects of the starting materials.
Subcritical Water-Mediated Cyclization
Green chemistry approaches utilizing subcritical water (130°C, 30 bar) enable efficient ring formation without organic solvents. In this protocol, pyridine-containing diamines react with α-haloketones in a pressurized reactor, facilitating nucleophilic substitution and cyclization. Yields typically range between 74–91%, with reaction times under 4 hours. Comparative studies show this method matches traditional reflux conditions in efficiency while offering environmental benefits.
Functionalization at Position 5: Pyridin-2-yl Substitution
Introducing the pyridin-2-yl group at position 5 requires precise control to avoid regioisomer formation.
Direct Incorporation via Starting Materials
Pre-functionalized diamines like 2-(aminomethyl)pyridine allow direct integration of the pyridine ring during core synthesis. This single-step strategy simplifies purification but limits flexibility in subsequent modifications.
Post-Cyclization Coupling Reactions
Late-stage functionalization via cross-coupling offers modularity. Nickel-catalyzed C–N coupling between the bicyclic amine and 2-bromopyridine demonstrates efficacy, particularly when using NiO/K2CO3 in ethanol-water mixtures. This method achieves 70% yield while tolerating the secondary amine environment.
Installation of 2-(Benzyloxy)ethan-1-one Moiety
The 2-(benzyloxy)ethanone group introduces synthetic complexity due to its α-etherified ketone structure.
Acylation with Preformed Ketone Derivatives
Reaction of the bicyclic amine with 2-(benzyloxy)acetyl chloride represents the most direct route. Prepared via chlorination of 2-(benzyloxy)acetic acid (itself synthesized from benzyl alcohol and glycolic acid), this acylating agent undergoes nucleophilic attack by the pyrrolo-pyrrole nitrogen. Anhydrous conditions with triethylamine as base ensure optimal yields (∼65%).
Tandem Oxidation-Benzylation Strategy
Alternative approaches first install a hydroxyethyl group followed by oxidation and protection:
-
Mannich Reaction : Condense formaldehyde with the core amine and ethyl vinyl ketone to form a β-amino alcohol intermediate.
-
Selective Oxidation : Treat with Jones reagent (CrO3/H2SO4) to convert the secondary alcohol to a ketone.
-
Etherification : Benzylate the α-hydroxyl group using benzyl bromide and NaH in DMF (82% yield).
Optimization Challenges and Solutions
Stereochemical Control
The octahydropyrrolo[3,4-b]pyrrole core contains two stereocenters. Chiral HPLC analysis reveals that cyclocondensation in subcritical water produces a 3:1 diastereomer ratio favoring the cis configuration. Epimerization can be minimized by conducting reactions below 100°C and avoiding strong acids.
Protecting Group Strategy
Benzyloxy groups necessitate careful deprotection planning. Hydrogenolysis over Pd/C (10 atm H2, EtOH) cleanly removes the benzyl group without reducing the pyridine ring. Temporary silyl protection (TBDMSCl) proves effective during ketone formation steps.
Purification Considerations
Column chromatography with ethyl acetate/hexane (1:4) effectively separates the target compound from regioisomers. Reverse-phase HPLC (C18, MeCN/H2O + 0.1% TFA) resolves diastereomers when high enantiopurity is required.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Relevance
Kilogram-scale production favors the subcritical water route due to reduced solvent costs and waste. Process intensification studies demonstrate linear scalability up to 200 L reactor volumes with consistent yields. For GMP manufacturing, the acylation method using 2-(benzyloxy)acetyl chloride remains preferred despite higher reagent costs, as it avoids transition metal catalysts .
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2-(benzyloxy)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one?
Answer:
The synthesis of this compound involves multi-step reactions with stringent control of parameters:
- Key Steps :
- Coupling of pyrrolidine derivatives : Reacting 5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole with benzyloxyacetyl chloride under anhydrous conditions.
- Protection/Deprotection : Use of benzyl ether groups to protect reactive hydroxyl intermediates, followed by catalytic hydrogenation for deprotection .
- Critical Parameters :
- Temperature : Maintain 0–5°C during acyl chloride addition to prevent side reactions.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness.
- Catalysts : Triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Basic: How is the structural identity of this compound confirmed experimentally?
Answer:
Characterization relies on a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons (pyridine and benzyl groups).
- 13C NMR : Signals near δ 170 ppm indicate the ketone carbonyl group .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ calculated for C22H26N3O2: 376.2021) .
- X-ray Crystallography (if available): Resolves 3D conformation, highlighting the octahydropyrrolopyrrole core and benzyloxy orientation .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Conflicting data (e.g., unexpected splitting in NMR or ambiguous MS fragments) requires:
- Repetition under Controlled Conditions : Ensure sample purity by re-purifying via preparative HPLC .
- 2D NMR Techniques :
- HSQC/HMBC : Correlate proton-carbon connectivity to distinguish overlapping signals (e.g., pyrrolidine vs. pyridine protons) .
- NOESY : Identify spatial proximity of protons in the octahydropyrrolopyrrole ring .
- Isotopic Labeling : Introduce deuterium at suspected reactive sites to track exchangeable protons .
Advanced: What experimental strategies are recommended to assess the compound’s biological activity?
Answer:
Design a tiered approach:
- In Silico Screening :
- In Vitro Assays :
- Enzyme Inhibition : Test IC50 values against purified enzymes (e.g., phosphodiesterases) in buffer systems (pH 7.4, 37°C) .
- Cell Viability : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assay .
- In Vivo Models :
- Pharmacokinetics : Administer IV/oral doses in rodents, monitoring plasma half-life and metabolite profiling via LC-MS .
Advanced: How can structure-activity relationship (SAR) studies be optimized for analogs of this compound?
Answer:
Focus on systematic modifications:
- Core Modifications :
- Replace the benzyloxy group with methoxy or halogenated aryl groups to test electronic effects .
- Substitute pyridin-2-yl with pyrimidine or quinoline to alter steric bulk .
- Functional Group Analysis :
- Ester vs. Amide : Compare ketone (ethanone) stability against amide derivatives in physiological conditions .
- Data Correlation :
Advanced: What computational methods validate the compound’s interaction with biological targets?
Answer:
Combine multiple approaches:
- Molecular Dynamics (MD) Simulations :
- Free Energy Calculations :
- Compute binding free energy (ΔG) via MM-PBSA to rank analogs .
- ADMET Prediction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
